molecular formula C10H17ClO4 B052922 Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate CAS No. 404958-08-3

Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate

Cat. No.: B052922
CAS No.: 404958-08-3
M. Wt: 236.69 g/mol
InChI Key: WLRFCPQXWBDLRG-MRVPVSSYSA-N
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Description

Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a chloro substituent, a hydroxyl group, and a keto group on a hexanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a flammable liquid, it would pose a fire hazard. If it is toxic or corrosive, it would pose health hazards .

Future Directions

The future directions for research on this compound could include studying its synthesis, its reactions, its properties, and its potential applications. It could also include studying its safety and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate typically involves the esterification of ®-6-chloro-5-hydroxy-3-oxohexanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of tert-butyl esters often involves the use of flow microreactor systems, which provide efficient and scalable synthesis. The process may include the direct introduction of the tert-butoxycarbonyl group into the target molecule using tert-butyl alcohol and a suitable catalyst .

Types of Reactions:

    Oxidation: The hydroxyl group in tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate can undergo oxidation to form a corresponding ketone or carboxylic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 6-chloro-5-oxo-3-oxohexanoate or 6-chloro-5-hydroxy-3-oxohexanoic acid.

    Reduction: Formation of 6-chloro-5-hydroxy-3-hydroxyhexanoate.

    Substitution: Formation of 6-azido-5-hydroxy-3-oxohexanoate or 6-cyano-5-hydroxy-3-oxohexanoate.

Comparison with Similar Compounds

  • Tert-butyl ®-6-chloro-5-hydroxy-3-oxoheptanoate
  • Tert-butyl ®-6-chloro-5-hydroxy-3-oxooctanoate
  • Tert-butyl ®-6-chloro-5-hydroxy-3-oxononanoate

Uniqueness: Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the ®-configuration imparts chirality, making it relevant in enantioselective synthesis and studies .

Properties

IUPAC Name

tert-butyl (5R)-6-chloro-5-hydroxy-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRFCPQXWBDLRG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)C[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426933
Record name Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404958-08-3
Record name Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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